(-)-1,3-Butanediol

Ketogenic precursor Liver perfusion Enantioselective metabolism

(-)-1,3-Butanediol (CAS 6290-03-5), also designated (R)-(-)-1,3-butanediol or D-1,3-butanediol, is the biologically active R-enantiomer of the C4 diol 1,3-butanediol. It is a chiral, four-carbon molecule bearing two hydroxyl groups, which can be produced via biocatalytic deracemization of the racemate or through sugar-based fermentation to yield enantiopure material (>99.7%).

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 6290-03-5
Cat. No. B1222502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-1,3-Butanediol
CAS6290-03-5
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCC(CCO)O
InChIInChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
InChIKeyPUPZLCDOIYMWBV-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(-)-1,3-Butanediol (CAS 6290-03-5): A Chiral C4 Diol for Enantioselective Synthesis and Ketogenic Research


(-)-1,3-Butanediol (CAS 6290-03-5), also designated (R)-(-)-1,3-butanediol or D-1,3-butanediol, is the biologically active R-enantiomer of the C4 diol 1,3-butanediol . It is a chiral, four-carbon molecule bearing two hydroxyl groups, which can be produced via biocatalytic deracemization of the racemate or through sugar-based fermentation to yield enantiopure material (>99.7%) [1]. Unlike its S-enantiomer or the racemic mixture, (-)-1,3-butanediol serves as a direct metabolic precursor to the physiological ketone body D-β-hydroxybutyrate (D-BHB) and exhibits distinct stereospecific effects in both central nervous system metabolism and polymer microstructure [2].

Why Racemic or (S)-1,3-Butanediol Cannot Replace (-)-1,3-Butanediol in Critical Applications


While racemic 1,3-butanediol and its individual enantiomers share the same molecular formula (C4H10O2), they exhibit fundamentally different biological and physicochemical behaviors that preclude simple interchange [1]. The stereochemistry of the C3 hydroxyl group dictates the metabolic fate: the (R)-enantiomer is selectively oxidized by alcohol and aldehyde dehydrogenases to yield D-β-hydroxybutyrate—the natural ketone body utilized by the brain and peripheral tissues—whereas the (S)-enantiomer follows divergent pathways including lipid synthesis and CO2 production [2]. In polymer science, enantiopure (-)-1,3-butanediol enables the formation of regioregular, semicrystalline polycarbonates with measurable melting transitions, while racemic feedstock yields amorphous materials lacking thermal definition [3]. These stereospecific differences in metabolism and material architecture mean that substituting the racemate or wrong enantiomer fundamentally alters experimental outcomes and product performance.

(-)-1,3-Butanediol (CAS 6290-03-5): Quantitative Differentiation Evidence Versus Comparators


Hepatic Uptake Parity with Divergent Metabolic Fates: R- vs. S-1,3-Butanediol

In isolated perfused rat liver studies at 5 mM concentration, (R)-1,3-butanediol and (S)-1,3-butanediol exhibit identical hepatic uptake rates of approximately 6 μmol/g dry weight per minute [1]. Despite this equivalent clearance, the metabolic endpoints diverge starkly: (R)-1,3-butanediol is selectively converted to the physiological ketone bodies R-3-hydroxybutyrate and acetoacetate, whereas (S)-1,3-butanediol generates S-3-hydroxybutyrate along with lipids and CO2 .

Ketogenic precursor Liver perfusion Enantioselective metabolism

Divergent Cerebral Glycolytic Modulation: D- vs. L-1,3-Butanediol in Rat Brain

Administration of equimolar doses (25 mmol/kg) of D-, L-, and DL-1,3-butanediol to rats revealed enantiomer-specific modulation of brain metabolites [1]. D- and DL-1,3-butanediol treatment produced a slight but significant +10% increase in cortical citrate levels. In contrast, L-1,3-butanediol treatment led to a significant reduction in pyruvate (-12%) and lactate (-24%) levels, indicating a fundamentally different effect on cerebral glycolytic and citric acid cycle flux [2].

Cerebral metabolism Neuroprotection Citric acid cycle

Enhanced Anticonvulsant Potency: R- vs. S-1,3-Butanediol in Seizure Models

In a broad panel of in vivo seizure models, both (R)- and (S)-1,3-butanediol exhibit anticonvulsant properties independent of ketone body conversion. However, direct comparison indicates that the (R)-enantiomer demonstrates modestly greater potency than the (S)-enantiomer [1]. The anticonvulsant effects occur at doses devoid of acute toxicity in the inverted-screen test, with the (R)-enantiomer producing β-hydroxybutyrate elevations comparable to those achieved by several weeks of ketogenic diet exposure [2].

Anticonvulsant Ketogenic precursor Epilepsy

Crystallinity Induction in Polycarbonates: Enantiopure (R)- vs. Racemic 1,3-Butanediol

Ring-opening polymerization of (R)-1,3-butylene carbonate derived from enantiopure (-)-1,3-butanediol (>99.7% ee) yields regioregular poly((R)-1,3-butylene carbonate) (R-PBC) with semicrystalline properties and a melting temperature (Tm) of 72 °C [1]. In contrast, polymers prepared from racemic 1,3-butanediol or the S-enantiomer lack this regioregularity and remain amorphous, exhibiting no defined melting transition [2]. The highest level of crystallinity is achieved exclusively with the regioregular, biobased R-PBC.

Polycarbonate Regioregular polymer Semicrystalline

Safety Profile Discrimination: 1,3-Butanediol vs. 1,4-Butanediol Structural Isomer

Neuropharmacological screening demonstrates that 1,4-butanediol exhibits effects similar to gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL), whereas 1,3-butanediol does not [1]. Additionally, rat oral LD50 data indicate that 1,3-butanediol (22.8 g/kg) is substantially less acutely toxic than 1,4-butanediol . The FDA has recognized 1,3-butanediol as Generally Recognized as Safe (GRAS) for food additive and flavoring applications, while 1,4-butanediol is classified as an illicit drug of abuse due to its in vivo conversion to GHB [2].

Toxicity Neuropharmacology GRAS

Polyester Thermal Differentiation: Enantiopure vs. Racemic 1,3-Butanediol with Long Aliphatic Diacids

In step-growth polyester synthesis with various diacids, racemic petrol-based 1,3-butanediol and enantiopure bio-based (R)-1,3-butanediol yield polymers that are nearly identical in thermal performance for many derivatives, including glass transition temperature (Tg) [1]. However, significant differences emerge in semicrystalline polyesters incorporating long aliphatic backbones (e.g., 1,14-tetradecanedioic acid; C14 diacid) and regioregular 4-hydroxybenzoate polyesters [2]. Under these specific backbone conditions, the enantiopure monomer produces measurable differences in crystallinity and thermal behavior relative to the racemate.

Polyester Semicrystalline Thermal properties

(-)-1,3-Butanediol (CAS 6290-03-5): Evidence-Backed Research and Industrial Application Scenarios


Ketogenic Research and Metabolic Intervention Studies

For investigators studying ketogenic metabolism, therapeutic ketosis, or neuroprotection, (-)-1,3-butanediol serves as a stereospecific precursor to the physiological ketone body D-β-hydroxybutyrate. Hepatic perfusion data confirm that the (R)-enantiomer is selectively metabolized to R-3-hydroxybutyrate and acetoacetate, whereas the (S)-enantiomer follows divergent pathways producing S-3-hydroxybutyrate, lipids, and CO2 [6]. This stereospecificity is critical for studies where elevation of natural D-BHB is the intended outcome; use of racemic or S-enantiomer introduces confounding metabolites that obscure interpretation of ketogenic effects. In seizure models, the (R)-enantiomer demonstrates modestly greater anticonvulsant potency than the S-enantiomer at behaviorally nontoxic doses, with β-hydroxybutyrate elevations comparable to weeks of ketogenic diet exposure .

Semicrystalline Biorenewable Polycarbonate Synthesis

Materials scientists developing biodegradable or biorenewable polycarbonates should prioritize enantiopure (-)-1,3-butanediol (>99.7% ee) over racemic feedstock. Ring-opening polymerization of (R)-1,3-butylene carbonate derived from this monomer yields regioregular poly((R)-1,3-butylene carbonate) (R-PBC) with semicrystalline properties and a defined melting temperature of 72 °C [6]. Polymers prepared from racemic or S-enantiomeric 1,3-butanediol lack this regioregularity and remain amorphous, exhibiting no thermal transition . This crystallinity differential is essential for applications requiring thermal stability, defined processing windows, or controlled degradation profiles. The enantiopure monomer enables access to a materials property space that racemic 1,3-butanediol simply cannot achieve.

Cerebral Metabolism and Neurochemistry Research

Researchers investigating cerebral energy metabolism, glycolytic flux, or neuroprotective mechanisms require the correct enantiomer of 1,3-butanediol to avoid confounding metabolic effects. Direct comparative studies in rat brain cortex demonstrate that D-(-)-1,3-butanediol (25 mmol/kg) increases citrate levels by +10%, whereas L-(+)-1,3-butanediol suppresses pyruvate (-12%) and lactate (-24%) levels [6]. These opposing directional effects on key glycolytic and citric acid cycle intermediates indicate that the enantiomers engage fundamentally different metabolic pathways in neural tissue. For studies where modulation of cerebral metabolism is an experimental variable or readout, substituting the wrong enantiomer would introduce uncontrolled metabolic interference that compromises data interpretation and reproducibility.

Safe Humectant and Solvent for Food, Cosmetic, and Nutraceutical Formulations

Formulators seeking a diol humectant or solvent with a favorable safety and regulatory profile should consider (-)-1,3-butanediol over its structural isomer 1,4-butanediol. Unlike 1,4-butanediol, which exhibits GHB-like neuropharmacological effects and is classified as an illicit drug of abuse, 1,3-butanediol demonstrates no such CNS activity and holds GRAS status for food additive applications [6]. Acute toxicity data indicate a rat oral LD50 of 22.8 g/kg for 1,3-butanediol, reflecting substantially lower acute toxicity than 1,4-butanediol . This safety differential, combined with excellent humectant properties and low viscosity, makes (-)-1,3-butanediol a defensible choice for formulations requiring a diol ingredient in regulated consumer product categories where 1,4-butanediol is either prohibited or carries unacceptable liability exposure.

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